3-Chloro-4-((3-fluorobenzyl)oxy)benzamide
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Overview
Description
3-Chloro-4-((3-fluorobenzyl)oxy)benzamide is an organic compound with the molecular formula C14H11ClFNO2. It is a derivative of benzamide, featuring both chloro and fluoro substituents on the benzene ring, which can significantly influence its chemical properties and reactivity. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide typically involves the nucleophilic substitution reaction of 3-chloro-4-hydroxybenzamide with 3-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors to maintain consistent reaction conditions and improve safety. The reaction mixture is then subjected to purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-((3-fluorobenzyl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.
Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides
Scientific Research Applications
3-Chloro-4-((3-fluorobenzyl)oxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-4-((3-fluorobenzyl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with receptors to modulate their function. The exact pathways and targets depend on the specific application and the structural context of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-(4-fluorobenzyloxy)phenylboronic acid
- 3-Chloro-4-(3-fluorobenzyloxy)aniline
- 3-Chloro-4-(2-fluorobenzyloxy)phenylboronic acid
Uniqueness
3-Chloro-4-((3-fluorobenzyl)oxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloro and fluoro groups on the benzene ring can influence its electronic distribution, making it a valuable intermediate in the synthesis of various biologically active compounds .
Properties
Molecular Formula |
C14H11ClFNO2 |
---|---|
Molecular Weight |
279.69 g/mol |
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C14H11ClFNO2/c15-12-7-10(14(17)18)4-5-13(12)19-8-9-2-1-3-11(16)6-9/h1-7H,8H2,(H2,17,18) |
InChI Key |
FYHRZOXDFJFUNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
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